

3-Chlorobutanamide CAS number and properties

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Compound of Interest

Compound Name: 3-Chlorobutanamide

Cat. No.: B2723049

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An In-depth Technical Guide to 3-Chlorobutanamide

This technical guide provides a comprehensive overview of **3-Chlorobutanamide**, including its chemical and physical properties, synthesis, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

3-Chlorobutanamide is an organic compound with the molecular formula C_4H_8ClNO .^[1]^[2] It consists of a butanamide backbone with a chlorine atom substituted at the third carbon position.^[2]

Table 1: Physicochemical Properties of **3-Chlorobutanamide**

Property	Value	Source
CAS Number	500790-37-4	[1]
Molecular Formula	C ₄ H ₈ ClNO	[1]
Molecular Weight	121.56 g/mol	[1]
IUPAC Name	3-chlorobutanamide	[1]
SMILES	<chem>CC(CC(=O)N)Cl</chem>	[1]
InChI	InChI=1S/C4H8ClNO/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7)	[1]
Monoisotopic Mass	121.0294416 Da	[1]
XlogP	0.1	[1]

Safety and Hazards: **3-Chlorobutanamide** is associated with the following hazards:

- Causes skin irritation (H315)[\[1\]](#)
- Causes serious eye irritation (H319)[\[1\]](#)
- May cause respiratory irritation (H335)[\[1\]](#)

Experimental Protocols

Synthesis of 3-Chlorobutanamide

Two primary methods for the synthesis of **3-Chlorobutanamide** are outlined below.[\[2\]](#)

Method 1: Chlorination of Butanamide This protocol involves the direct chlorination of butanamide.

- Starting Material: Butanamide
- Reagent: Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅).

- Procedure: a. Dissolve butanamide in an appropriate inert solvent (e.g., dichloromethane or chloroform) in a reaction vessel equipped with a reflux condenser and a stirring mechanism. b. Slowly add the chlorinating agent (thionyl chloride or phosphorus pentachloride) to the solution while stirring. The reaction is typically exothermic and may require cooling. c. After the addition is complete, heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC). d. Upon completion, cool the reaction mixture and carefully quench any excess chlorinating agent, typically by slow addition to ice-water. e. Extract the product into an organic solvent. f. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **3-Chlorobutanamide**. h. Purify the crude product by recrystallization or column chromatography.

Method 2: Direct Amidation of 3-Chlorobutyric Acid This protocol involves the formation of the amide from the corresponding carboxylic acid.

- Starting Material: 3-Chlorobutyric acid
- Reagents: Ammonia or an amine source, and a coupling agent (e.g., DCC, EDC).
- Procedure: a. Dissolve 3-Chlorobutyric acid in a suitable aprotic solvent (e.g., DMF or THF). b. Add the coupling agent to the solution and stir for a short period to activate the carboxylic acid. c. Introduce the ammonia source (e.g., ammonium chloride with a non-nucleophilic base like triethylamine, or bubbling ammonia gas through the solution). d. Allow the reaction to proceed at room temperature until completion, as monitored by TLC or LC-MS. e. Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used). f. Remove the solvent under reduced pressure. g. Redissolve the residue in an organic solvent and wash with dilute acid, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer, concentrate, and purify the resulting **3-Chlorobutanamide** as described in Method 1.

Figure 1: Synthesis workflow for **3-Chlorobutanamide**.

Analytical Methodology

A general analytical workflow for the determination of **3-Chlorobutanamide** in a sample matrix is presented below. This method is based on standard procedures for the analysis of semi-volatile organic compounds.^{[3][4]}

- Sample Preparation: a. Extraction: i. For solid samples (e.g., biological tissues, soil), use Soxhlet extraction, ultrasonic extraction, or mechanical mixing with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3] ii. For liquid samples (e.g., aqueous solutions), perform liquid-liquid extraction with a water-immiscible organic solvent. b. Sample Clean-up: The crude extract may contain interfering substances. Purify the extract using solid-phase extraction (SPE) or column chromatography to isolate **3-Chlorobutanamide** from non-target chemicals.[3] c. Concentration: Evaporate the solvent from the purified extract to concentrate the analyte prior to analysis.[3]
- Instrumental Analysis: a. Technique: Gas Chromatography-Mass Spectrometry (GC/MS) is a highly selective and sensitive method for the quantification of **3-Chlorobutanamide**. [3] b. Gas Chromatography (GC) Conditions: i. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). ii. Injector: Split/splitless injector, with an appropriate temperature (e.g., 250°C). iii. Oven Program: A temperature gradient program to ensure separation from other components. iv. Carrier Gas: Helium or Hydrogen. c. Mass Spectrometry (MS) Conditions: i. Ionization: Electron Ionization (EI). ii. Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan mode for qualitative analysis. iii. Quantification: Based on the peak area of a characteristic ion of **3-Chlorobutanamide**, calibrated against a standard curve.

Figure 2: General analytical workflow for **3-Chlorobutanamide**.

Chemical Transformations

3-Chlorobutanamide can undergo several chemical reactions, making it a versatile intermediate in organic synthesis.

Hofmann Rearrangement

The Hofmann rearrangement (or Hofmann bromamide reaction) converts the primary amide of **3-Chlorobutanamide** into a primary amine with the loss of one carbon atom.[2][5] The product of this reaction is 2-chloropropan-1-amine.[2]

Reaction Steps:

- Deprotonation and Bromination: The reaction is initiated by the deprotonation of the amide nitrogen by a strong base (e.g., NaOH), followed by reaction with bromine (Br₂) to form an N-

bromoamide intermediate.[2][5]

- Rearrangement: The N-bromoamide undergoes rearrangement where a bromide ion is eliminated, leading to the formation of a reactive isocyanate intermediate.[5]
- Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which subsequently decarboxylates to yield the primary amine, 2-chloropropan-1-amine.[5]

Figure 3: Reaction pathway of the Hofmann rearrangement.

Other Reactions

- Nucleophilic Substitution: **3-Chlorobutanamide** can undergo bimolecular nucleophilic substitution (SN2) reactions at the carbon atom bearing the chlorine, which acts as a good leaving group.[2]
- Hydrolysis: Under aqueous conditions, it can be hydrolyzed to form butanoic acid and ammonia.[2]
- Acylation: The amide group can undergo acylation reactions with various acylating agents.[2]

Applications

The primary application of **3-Chlorobutanamide** is in chemical synthesis.

- Pharmaceutical Intermediate: It can serve as a building block in the synthesis of more complex, biologically active molecules and pharmaceuticals.[2]
- Research Chemical: It is used as a reagent in organic chemistry to study reaction mechanisms involving amides.[2]
- Agrochemicals: Its structure suggests potential utility in the development of new agrochemicals.[2]

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